4-(Oxan-2-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-8-12-10(3-1)9-4-6-11-7-5-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZVFFCBMLQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization of 4 Oxan 2 Yl Piperidine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, it is possible to map out the complete atomic connectivity and relative stereochemistry of 4-(Oxan-2-yl)piperidine analogues.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound analogues provide a wealth of information regarding the electronic environment of each nucleus. The chemical shifts are indicative of the types of protons and carbons present, while the coupling patterns in the ¹H spectrum reveal the connectivity between adjacent protons.
Proton (¹H) NMR: The ¹H NMR spectrum can be divided into distinct regions corresponding to the piperidine (B6355638) and oxane rings.
Piperidine Ring Protons: The protons on the piperidine ring typically appear in the upfield region. The protons alpha to the nitrogen (C2-H and C6-H) are deshielded and resonate between δ 2.5-3.2 ppm. The chemical shift can vary depending on the nature of the substituent on the nitrogen atom. Protons at C3, C4, and C5 appear as complex multiplets further upfield, generally between δ 1.2-2.0 ppm. The N-H proton, if present, appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Oxane Ring Protons: The protons of the oxane ring also resonate in the aliphatic region. The anomeric proton at the C2' position (the carbon linking the two rings) is the most deshielded of the oxane protons, typically appearing around δ 3.4-4.0 ppm. The protons on the carbon adjacent to the oxygen (C6'-H) are also deshielded, resonating in the δ 3.3-3.8 ppm range. The remaining methylene (B1212753) protons (C3', C4', C5') produce a series of complex multiplets between δ 1.3-1.8 ppm.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Piperidine Ring Carbons: The carbons alpha to the nitrogen (C2 and C6) typically resonate around δ 45-55 ppm. The C4 carbon, being a methine substituted with the bulky oxane group, would appear in the δ 35-45 ppm range. The C3 and C5 carbons are generally found further upfield, between δ 25-35 ppm.
Oxane Ring Carbons: The anomeric carbon (C2') is the most deshielded carbon of the oxane ring, appearing in the range of δ 75-85 ppm. The carbon adjacent to the oxygen on the other side of the ring (C6') resonates around δ 65-75 ppm. The remaining carbons (C3', C4', C5') are found in the upfield region, typically between δ 20-40 ppm.
The precise chemical shifts are influenced by the stereochemistry of the molecule, particularly the relative orientation (cis or trans) of the substituent at the C4 position of the piperidine ring and the anomeric configuration of the oxane ring.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Piperidine C2-H, C6-H | 2.5 - 3.2 | 45 - 55 |
| Piperidine C3-H, C5-H | 1.2 - 2.0 | 25 - 35 |
| Piperidine C4-H | 1.5 - 2.2 | 35 - 45 |
| Piperidine N-H | Variable (broad) | - |
| Oxane C2'-H (Anomeric) | 3.4 - 4.0 | 75 - 85 |
| Oxane C3'-H, C4'-H, C5'-H | 1.3 - 1.8 | 20 - 40 |
| Oxane C6'-H | 3.3 - 3.8 | 65 - 75 |
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound analogues.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton connectivity within both the piperidine and oxane rings, confirming the sequence of methylene and methine groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. For this compound, HMBC can show correlations between the anomeric proton (C2'-H) of the oxane ring and the C3 and C5 carbons of the piperidine ring, confirming the linkage point between the two heterocyclic systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent (ROESY) are used to determine the spatial proximity of protons. Cross-peaks in these spectra connect protons that are close in space, regardless of whether they are directly bonded. This is the primary method for determining the relative stereochemistry. For instance, a NOESY correlation between the piperidine C4-H and the oxane C2'-H would suggest a specific spatial arrangement, helping to define the cis/trans relationship of the linkage.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula of the this compound analogue. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of the parent compound C₁₀H₁₉NO would be compared to the experimentally measured value to validate its composition.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound analogues, common fragmentation pathways initiated by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) include:
Alpha-Cleavage: The most characteristic fragmentation of piperidine rings involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.
Cleavage of the C-C bond between the rings: The bond connecting the piperidine and oxane rings can cleave, leading to fragment ions corresponding to each individual ring system.
Loss of small neutral molecules: The oxane ring can undergo fragmentation through the loss of water (H₂O) or other small neutral molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
For this compound analogues, the IR spectrum would exhibit characteristic absorption bands:
N-H Stretch: For analogues with a secondary amine in the piperidine ring, a moderate absorption band is expected in the 3300-3500 cm⁻¹ region. This band is often broad if hydrogen bonding is present.
C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in both the piperidine and oxane rings.
C-O-C Stretch: A strong, characteristic absorption band for the ether linkage (C-O-C) in the oxane ring is expected to appear in the 1050-1150 cm⁻¹ region.
N-H Bend: The N-H bending vibration for secondary amines typically appears around 1500-1650 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate, often broad |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |
| Secondary Amine (N-H) | Bend | 1500 - 1650 | Moderate |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound analogue, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.
This technique provides an unambiguous determination of:
Conformation: Both the piperidine and oxane rings typically adopt a stable chair conformation. X-ray crystallography can confirm this and reveal any distortions caused by bulky substituents.
Stereochemistry: The relative and absolute stereochemistry at all chiral centers can be determined. This includes the orientation (axial or equatorial) of the oxane substituent on the piperidine ring and the stereochemistry at the anomeric carbon.
The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural and stereochemical assignments made by other spectroscopic methods like NMR.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the synthesis and analysis of this compound analogues, providing robust methods for both the separation of complex mixtures and the precise quantification of compound purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently utilized methods, each offering distinct advantages depending on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone technique for the purity assessment and preparative isolation of this compound analogues. Its versatility allows for the analysis of a wide range of non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.
Research findings indicate that the purity of synthesized N-substituted piperidine derivatives can be effectively estimated using analytical HPLC with UV detection at wavelengths of 214 nm and 254 nm, often achieving purity levels higher than 95%. nih.gov For isolation purposes, preparative HPLC is frequently employed following initial synthesis to obtain highly purified samples for further characterization and biological assays. nih.gov
The development of a validated HPLC method is crucial for quantitative analysis. For instance, a method was developed for 4-methanesulfonyl-piperidine, an analogue that lacks a UV chromophore. researchgate.net This method successfully employed an ion-pairing agent, heptafluorobutyric acid (HFBA), to enhance retention on a C18 column, coupled with a Charged Aerosol Detector (CAD) for universal detection. researchgate.net Similarly, pre-column derivatization with reagents like 4-toluene sulfonyl chloride has been used to enable sensitive UV detection for piperidine itself, achieving a limit of quantitation of 0.44 μg/mL. researcher.lifenih.govresearchgate.net
HPLC is also instrumental in determining key physicochemical properties. The distribution coefficient (Log D7.4), a measure of a compound's lipophilicity at physiological pH, has been calculated for piperidine analogues based on their HPLC retention factors. nih.gov Furthermore, HPLC is essential in chiral separations to determine the enantiomeric excess (ee) of stereoisomers, a critical parameter in pharmaceutical development. nih.govgoogle.com
Below is a summary of typical HPLC conditions used for the analysis of piperidine analogues, derived from various research applications.
| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |
|---|---|---|---|
| Column | Atlantis C18 (150 × 4.6 mm, 3.5 µm) researchgate.net | Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) nih.gov | Inertsil C18 (250 × 4.6 mm) researcher.lifenih.gov |
| Mobile Phase | Isocratic: 0.1% HFBA in Water:Acetonitrile (90:10, v/v) researchgate.net | Gradient: Acetonitrile (A) and 10 mM TEAA (B), 10-100% A in 20 min nih.gov | Isocratic: 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (32:68, v/v) researcher.lifenih.gov |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov | 1.0 mL/min researcher.lifenih.gov |
| Detection | Charged Aerosol Detection (CAD) researchgate.net | UV (Wavelength not specified) nih.gov | UV (Wavelength not specified) researcher.lifenih.gov |
| Temperature | 40°C researchgate.net | Not Specified nih.gov | 30°C researcher.lifenih.gov |
| Application | Quantitative analysis of non-chromophoric analogue researchgate.net | Determination of Log D7.4nih.gov | Purity analysis after derivatization researcher.lifenih.gov |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound analogues that meet these criteria, GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive structural identification.
The primary application of GC in this context is for purity assessment and the detection of residual volatile impurities, such as piperidine itself, which might remain from the synthesis process. google.com The technique is highly sensitive, capable of detecting impurities at nanogram levels. researchgate.net Headspace GC is a common sampling method for analyzing volatile residuals in a solid or liquid matrix, preventing non-volatile components from contaminating the GC system. google.com
Method development for piperidine analogues typically involves optimizing the temperature program of the GC oven to ensure adequate separation of the target compound from impurities and solvent peaks. A flame ionization detector (FID) is frequently used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. google.comunodc.org For unambiguous identification of unknown impurities or degradation products, GC is coupled with Mass Spectrometry (GC-MS), which provides mass spectra of the separated components, allowing for structural elucidation. nih.govcmbr-journal.comchemrxiv.org
The selection of the capillary column is critical; columns with a 5% phenyl/95% methyl silicone stationary phase are widely used as they offer good selectivity for a broad range of compounds, including piperidine derivatives. unodc.orgcmbr-journal.com
The following table summarizes typical GC conditions employed for the analysis of piperidine and related derivatives.
| Parameter | Condition Set 1 (Headspace) | Condition Set 2 (Direct Injection) |
|---|---|---|
| Column | Not specified google.com | HP-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) cmbr-journal.com |
| Carrier Gas | High Purity Nitrogen google.com | Helium cmbr-journal.com |
| Flow Rate | 0.2 to 10 mL/min google.com | 1 mL/min cmbr-journal.com |
| Injector Temperature | 120-300°C google.com | 230°C cmbr-journal.com |
| Oven Program | Isothermal: 40-200°C google.com | Initial 60°C, ramp 10°C/min to 280°C cmbr-journal.com |
| Detector | Flame Ionization Detector (FID) google.com | Mass Spectrometer (MS) cmbr-journal.com |
| Detector Temperature | 150-450°C google.com | Not Applicable (MS) |
| Application | Analysis of residual piperidine impurity google.com | Identification of piperidine-containing compounds in a mixture cmbr-journal.com |
Computational and Theoretical Investigations of 4 Oxan 2 Yl Piperidine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(Oxan-2-yl)piperidine. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies, which are crucial for predicting chemical reactivity. researchgate.netosi.lv
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.orgslideshare.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and symmetry of these orbitals determine the feasibility and stereochemical outcome of reactions. imperial.ac.ukethz.ch
For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites nucleophilic. The LUMO, conversely, would be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. These calculations help predict how this compound and its derivatives will interact with electrophiles and nucleophiles, guiding the synthesis of new analogues.
Partial Atomic Charge Analysis
Partial atomic charge analysis provides insight into the distribution of electron density across a molecule, highlighting electrostatic potential and non-covalent interaction sites. Various schemes, such as Mulliken, Löwdin, and Restrained Electrostatic Potential (RESP), are used to calculate these charges. rsc.org The electronegativity of the nitrogen and oxygen atoms in this compound results in a non-uniform charge distribution.
These atoms accumulate negative partial charges, while the adjacent carbon atoms and the hydrogen atom on the piperidine (B6355638) nitrogen become partially positive. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition by biological targets.
| Atom/Group | Expected Partial Charge | Role in Intermolecular Interactions |
|---|---|---|
| Piperidine Nitrogen (N) | Negative (δ-) | Hydrogen Bond Acceptor, Nucleophilic Site |
| Oxane Oxygen (O) | Negative (δ-) | Hydrogen Bond Acceptor |
| Hydrogen on Piperidine Nitrogen (N-H) | Positive (δ+) | Hydrogen Bond Donor |
| Carbons adjacent to N and O | Positive (δ+) | Electrophilic Sites |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of this compound is not static. Both the piperidine and oxane rings are flexible and predominantly adopt chair conformations to minimize steric strain. The linkage between the two rings can result in two primary diastereomers, with the oxanyl group in either an axial or equatorial position on the piperidine ring. Conformational analysis, often performed using molecular mechanics calculations, can predict the relative stabilities of these conformers. nih.gov Generally, for substituted piperidines, the equatorial conformer is energetically favored to avoid 1,3-diaxial interactions. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful method to explore the dynamic behavior and conformational landscape of molecules over time. mdpi.commdpi.com By simulating the motions of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in an aqueous solution. These simulations can track conformational transitions, like ring flips, and determine the stability of different conformers by calculating the free energy landscape. For drug discovery, MD simulations are invaluable for understanding how a ligand adapts its shape upon binding to a receptor, a phenomenon known as induced fit. mdpi.com
Molecular Docking and Ligand-Based Design for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.comresearchgate.net This method is central to structure-based drug design. For this compound derivatives, docking studies can screen virtual libraries of compounds against a specific biological target, such as a G-protein coupled receptor or an enzyme, to identify potential hits. nih.gov The piperidine nitrogen, which is typically protonated at physiological pH, often forms crucial salt bridge or hydrogen bond interactions with acidic residues like aspartate or glutamate (B1630785) in the active site. nih.gov The oxane ring can provide additional hydrogen bond acceptor points or fit into hydrophobic pockets.
| Functional Group | Type of Interaction | Potential Interacting Residue |
|---|---|---|
| Protonated Piperidine Nitrogen | Ionic Bond / Salt Bridge | Aspartic Acid, Glutamic Acid |
| Piperidine N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine, Threonine |
| Oxane Oxygen | Hydrogen Bond (Acceptor) | Serine, Threonine, Tyrosine, Asparagine |
| Cyclohexane/Piperidine Rings | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgfiveable.me For analogues of this compound, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov
The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties. nih.gov A mathematical model is then generated that correlates these descriptors with the observed biological activity. A statistically significant QSAR model not only predicts the activity of new compounds but also provides insight into the structural features that are important for bioactivity, thereby guiding the optimization of lead compounds. nih.govnih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution, Reactivity |
| Steric / Topological | Molecular Weight, Molecular Volume, Wiener index | Size, Shape, Branching |
| Hydrophobic | LogP (Partition coefficient) | Lipophilicity |
| Thermodynamic | Heat of formation | Molecular stability |
In Silico Prediction of Biological Activity Spectra and Molecular Targets for Piperidine Derivatives
Computational, or in silico, methods are pivotal in modern drug discovery for forecasting the biological activity and identifying potential molecular targets of novel compounds. These predictive approaches enable researchers to prioritize synthetic efforts and guide preclinical studies. For piperidine derivatives, a class of compounds known for its wide range of pharmacological effects, in silico tools like Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction are frequently employed to elucidate their therapeutic potential. clinmedkaz.orgclinmedkaz.org
In silico analyses of various piperidine derivatives have suggested their capacity to interact with a diverse array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org This broad range of predicted interactions underscores the therapeutic versatility of the piperidine scaffold.
Detailed research findings from computational studies on piperidine derivatives reveal a high probability for several biological effects. These predictions are generated based on the structural similarity of the query molecule to a large database of compounds with known biological activities. The results are often presented as a list of potential activities with a corresponding probability score.
One of the key advantages of these computational predictions is the ability to identify potential therapeutic applications for newly synthesized compounds at an early stage. For instance, the predicted inhibition of neurotransmitter uptake by certain piperidine derivatives suggests their potential utility in treating central nervous system disorders. clinmedkaz.org Furthermore, PASS analysis has indicated potential anti-parkinsonian and anti-dyskinetic activities for some derivatives, which aligns with findings from experimental studies on other compounds within the piperidine class. clinmedkaz.org
The predicted molecular targets for piperidine derivatives are varied. Computational tools can identify likely protein targets, offering insights into the mechanisms through which these compounds may exert their biological effects. This information is critical for designing further experimental studies to validate the predicted activities.
The following tables summarize the types of biological activities and molecular targets commonly predicted for piperidine derivatives based on in silico investigations.
Table 1: Predicted Biological Activity Spectra for Piperidine Derivatives
| Predicted Biological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Central Nervous System Activity | Neurology |
| Local Anesthetic | Anesthesiology |
| Antiarrhythmic | Cardiology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Antiviral | Infectious Diseases |
| Neuroprotective | Neurology |
Table 2: Predicted Molecular Targets for Piperidine Derivatives
| Target Class | Specific Examples |
|---|---|
| Enzymes | Kinases, Proteases, Oxidoreductases |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors |
| Ion Channels | Sodium Channels, Potassium Channels |
It is important to note that in silico predictions are probabilistic and require experimental validation. However, they serve as a crucial initial step in the drug discovery pipeline, significantly narrowing the scope of subsequent in vitro and in vivo testing. The comprehensive analysis of predicted activities and targets for piperidine derivatives highlights their potential as a foundation for the development of new therapeutic agents across a wide spectrum of diseases. clinmedkaz.orgclinmedkaz.org
Role of 4 Oxan 2 Yl Piperidine As a Building Block and Scaffold in Medicinal Chemistry Research
Application in the Synthesis of Complex Organic Molecules
There is no specific information available in the scientific literature detailing the application of 4-(Oxan-2-yl)piperidine as a building block in the synthesis of complex organic molecules. General methods for the synthesis of piperidine (B6355638) derivatives are well-documented, often involving techniques such as the hydrogenation of pyridine (B92270) precursors or various cyclization strategies. However, specific examples initiating from or incorporating the this compound structure to create more elaborate molecules are not described.
Design of Novel Heterocyclic Scaffolds Incorporating the this compound Motif
No published studies were found that focus on the design and synthesis of novel heterocyclic scaffolds that specifically incorporate the this compound motif as a central structural element. The design of novel scaffolds is a key area of medicinal chemistry, but research has not highlighted this particular compound as a foundational unit for such exploration.
Utility in Antimicrobial and Antiviral Research (In Vitro/Pre-Clinical Models)
The piperidine scaffold is a prominent feature in the development of new antimicrobial and antiviral agents. Its derivatives have shown significant activity against a range of pathogens in preclinical studies.
In the realm of antibacterial research, various piperidine derivatives have been synthesized and evaluated. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain novel piperidine derivatives have exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comnih.gov Other research has focused on hybrid molecules, such as those combining piperidine and thiohydantoin nuclei, which have shown potent activity against clinically isolated organisms including Vibrio cholerae and Pseudomonas aeruginosa. nih.gov The thiosemicarbazone derivatives of piperidin-4-ones have also been identified as having significant antibacterial and antifungal properties, with some compounds showing activity comparable to the standard drugs ampicillin (B1664943) and terbinafine. biomedpharmajournal.org
The antiviral potential of piperidine-containing compounds has also been an active area of investigation. New N-substituted piperidine derivatives have been synthesized and tested for their ability to combat viral infections. In in vitro studies using a cell model, these compounds were found to be effective against the influenza A/Swine/Iowa/30 (H1N1) virus, with their activity comparing favorably to commercial antiviral drugs. nih.gov
The table below summarizes the antimicrobial activity of select piperidine derivatives based on in vitro findings.
| Compound Class | Target Organism(s) | Key Findings |
| Piperidine-thiohydantoin hybrids | Staphylococcus aureus, beta-Hemolytic streptococcus, Vibrio cholerae, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, Candida albicans | Exerted potent biological activities at a minimum inhibitory concentration. nih.gov |
| Piperidin-4-one thiosemicarbazones | Various bacterial and fungal strains | Exhibited significant antimicrobial activity compared with ampicillin and antifungal activity compared with terbinafine. biomedpharmajournal.org |
| General Piperidine derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Compounds were active against both bacterial types. biointerfaceresearch.com |
| N-Substituted piperidines | Influenza A/H1N1 virus | All tested substances were effective against the influenza A virus compared to commercial preparations. nih.gov |
Applications in Cancer Research (In Vitro and Xenograft Models)
The piperidine scaffold is a key structural element in many compounds investigated for their anticancer properties. nih.gov Derivatives of piperidine have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in a variety of cancer models. nih.govnih.gov
One extensively studied piperidine derivative is CLEFMA (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid). nih.govnih.gov In preclinical evaluations, CLEFMA has demonstrated significant antitumor activity. In vitro studies using human lung adenocarcinoma cell lines (H441 and A549) showed that CLEFMA induces cell death associated with the cleavage of caspases 3 and 9, and PARP. nih.govnih.gov
The efficacy of CLEFMA was further validated in a mouse xenograft model where H441 cells were implanted. nih.govnih.gov Treatment with CLEFMA resulted in a dose-dependent suppression of tumor growth. nih.gov This tumor suppression was linked to several molecular mechanisms:
Inhibition of Proliferation: A reduction in the expression of the proliferation marker Ki-67 was observed in the tumor tissue. nih.gov
Induction of Apoptosis: Analysis of tumor homogenates showed that CLEFMA inhibited anti-apoptotic markers (cIAP1, Bcl-xL, Bcl-2, survivin) while up-regulating pro-apoptotic proteins (Bax, BID). nih.gov
Anti-inflammatory Effects: The compound inhibited the nuclear translocation and transcriptional activity of NF-κB, a key regulator of inflammation and cell survival. nih.govnih.gov This led to reduced expression of COX-2 in tumors and lower serum levels of TNF-α and IL-6. nih.gov
Anti-metastatic Effects: CLEFMA treatment was associated with reduced transcription and/or translation of invasion and angiogenesis markers such as VEGF, MMP9, and Cyclin D1. nih.gov
Other piperidine derivatives have also shown promise. For example, 2-amino-4-(1-piperidine) pyridine derivatives were found to prohibit the proliferation of colon cancer cells (HT29 and DLD-1) in a dose-dependent manner. nih.gov The table below presents findings from in vitro and xenograft studies on piperidine-based compounds.
| Compound/Derivative | Cancer Model(s) | Key Research Findings |
| CLEFMA | Lung adenocarcinoma cell lines (H441, A549); H441 xenograft model | In vitro: Induced cell death via cleavage of caspases 3/9 and PARP. nih.govnih.gov In vivo: Caused dose-dependent tumor growth suppression, reduced Ki-67 expression, inhibited anti-apoptotic markers, and suppressed NF-κB signaling. nih.govnih.gov |
| DTPEP | Breast Cancer | Synthesized from Tamoxifen and evaluated for anti-breast cancer effects. nih.gov |
| 2-amino-4-(1-piperidine) pyridine | Colon cancer cell lines (HT29, DLD-1) | Prohibited cell proliferation in a dose-based manner. nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine derivatives with piperidine | 60 human tumor cell lines (renal, lung, colon, etc.) | Showed good inhibitory activity against various cancer cell lines, particularly renal cancer cells. nih.gov |
These studies highlight the significant role of the piperidine scaffold in the design of novel anticancer agents, with demonstrated efficacy in both cell-based assays and more complex animal models. nih.govnih.gov
Emerging Research Areas and Future Directions for 4 Oxan 2 Yl Piperidine Chemistry
Innovations in Sustainable Synthesis of Oxan-2-yl-Substituted Piperidines
The synthesis of piperidine-containing compounds is undergoing a transformation driven by the principles of green chemistry. These innovations are moving away from traditional multi-step, resource-intensive methods towards more sustainable and efficient processes. For a complex scaffold like 4-(oxan-2-yl)piperidine, these advancements are crucial for enabling broader exploration and application.
Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. Biocatalytic methods offer high enantio- and regioselectivity under mild reaction conditions, significantly reducing waste and energy consumption. While specific enzymatic routes to this compound are still under development, general strategies for piperidine (B6355638) synthesis are highly relevant. For instance, transaminases are being used in cascade reactions to create chiral 2-substituted piperidines, a process that could be adapted for precursors to the this compound system. Similarly, lipases have been successfully immobilized on magnetic nanotubes to catalyze multicomponent reactions for piperidine synthesis, offering high yields and excellent reusability of the catalyst.
Flow Chemistry and Electrochemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. Flow reactors have been successfully used for the diastereoselective synthesis of functionalized piperidines and for electroreductive cyclization to form the piperidine ring. These techniques could streamline the production of this compound intermediates, reducing reaction times from hours to minutes.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation and purification steps. The development of novel MCRs for the one-pot synthesis of highly substituted piperidines, often using green catalysts like citric acid or operating in environmentally benign solvents like water, represents a key area of innovation. nih.gov Adapting these one-pot strategies could provide a more direct and atom-economical route to diverse libraries of this compound analogs.
| Sustainable Method | Key Advantages | Potential Application to this compound Synthesis |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Asymmetric synthesis of chiral precursors, enzymatic cascade reactions. |
| Flow Chemistry | Improved safety, scalability, reduced reaction times | Rapid and scalable production of key intermediates. |
| Multicomponent Reactions | High efficiency, atom economy, reduced steps | One-pot synthesis of diverse this compound libraries. |
Advanced Functionalization Strategies for Enhanced Bioactivity Profiles
To unlock the full therapeutic potential of the this compound scaffold, medicinal chemists are exploring advanced functionalization strategies. These methods aim to precisely modify the molecule to optimize its interaction with biological targets, thereby enhancing potency and selectivity while improving pharmacokinetic properties.
Late-Stage Functionalization (LSF): LSF is a powerful strategy that allows for the modification of complex molecules at a late stage in the synthetic sequence. This avoids the need for lengthy de novo synthesis for each new analog. C-H functionalization, a key LSF technique, enables the direct conversion of strong carbon-hydrogen bonds into new chemical bonds. For the this compound core, this could involve selective arylation, alkylation, or hydroxylation at various positions on either the piperidine or oxane ring. clinmedkaz.org For example, palladium-catalyzed C-H arylation has been used to create cis-3,4-disubstituted piperidines with high stereoselectivity. tandfonline.com Applying such methods could generate novel derivatives with tailored biological activities.
Bioisosteric Replacement: Bioisosterism involves replacing a part of a molecule with a structurally different group that retains similar biological activity. This is often done to improve properties like metabolic stability, solubility, or target affinity. For the this compound scaffold, one could envision replacing the oxane ring with other heterocycles or spirocyclic systems to explore new chemical space and modulate physicochemical properties. For instance, azaspiro[3.3]heptane has been investigated as a bioisostere for the piperidine ring itself, offering different vectors for substitution. tandfonline.compharmaceutical-business-review.com
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. Photoredox catalysis has been successfully applied to the C-H arylation of highly substituted piperidines with high diastereoselectivity. nih.gov This technique could be particularly useful for the late-stage diversification of the this compound scaffold, allowing for the introduction of a wide range of functional groups that might not be compatible with traditional methods.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For this compound chemistry, these integrated approaches enable a more rational and efficient design of new molecules with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a dataset of this compound derivatives, QSAR models can be built to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. tandfonline.comnih.gov For example, 3D-QSAR models based on pharmacophore modeling have been used to identify novel pteridine (B1203161) reductase inhibitors. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a molecule when bound to a biological target. researchgate.net This allows researchers to visualize the interactions between a this compound derivative and its target protein, providing insights into the structural basis of its activity. nih.gov Molecular dynamics simulations can then be used to study the stability of this interaction over time. These techniques are invaluable for optimizing the scaffold to improve binding affinity and selectivity. nih.gov For instance, docking studies on spiro[chroman-2,4'-piperidin]-4-one derivatives helped to rationalize their cytotoxic activity. researchgate.net
Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target to identify potential hits. A virtual library of this compound derivatives could be rapidly screened against various targets to identify promising candidates for synthesis and experimental testing, significantly accelerating the initial stages of drug discovery.
| Computational Method | Application in this compound Research | Expected Outcome |
| QSAR | Predict biological activity based on chemical structure. | Prioritization of synthetic targets with high predicted potency. |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Rational design of derivatives with improved target interactions. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex. | Assessment of binding stability and conformational changes. |
| Virtual Screening | Screen large virtual libraries for potential hits. | Identification of novel starting points for drug discovery. |
Exploration of Novel Biological Targets through High-Throughput Screening of this compound Libraries
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target or in a phenotypic assay. chemdiv.com The creation and screening of compound libraries based on the this compound scaffold is a key strategy for discovering novel biological activities and identifying new therapeutic targets.
The structural complexity and three-dimensionality of the spirocyclic this compound scaffold make it an attractive core for diversity-oriented synthesis. By systematically varying the substituents on both the piperidine and oxane rings, large and structurally diverse libraries can be generated. These libraries can then be subjected to HTS campaigns against a wide range of biological targets, including enzymes, receptors, and ion channels. ku.edu
For example, a screening campaign of an in-house collection of piperidine-based compounds led to the discovery of a potent agonist for the sigma 1 receptor. nih.gov Similarly, screening a library of over 20,000 compounds identified a spiro piperidine derivative as an inhibitor of the Rift Valley Fever Virus endonuclease. acs.org An HTS campaign of a this compound library could uncover hits for previously unexplored targets, opening up new avenues for therapeutic intervention in various diseases, from cancer to neurodegenerative disorders and infectious diseases. nih.govresearchgate.net
Development of New Applications Beyond Traditional Medicinal Chemistry
While the primary focus of piperidine chemistry has been in medicinal applications, the unique properties of the this compound scaffold could lend themselves to applications in other fields.
Agrochemicals: The piperidine ring is a component of various pesticides. rhhz.net The structural features of this compound could be exploited to develop new classes of agrochemicals, such as herbicides, insecticides, or fungicides, potentially with novel mechanisms of action or improved environmental profiles. Piperine, a natural product containing a piperidine ring, and its derivatives have shown effective insecticidal properties. nih.gov
Materials Science: Functionalized piperidines are being explored for their use in creating bioactive materials. For example, piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films to create materials with antimicrobial properties for potential use in drug delivery or as bioactive coatings. nih.gov The this compound scaffold could be functionalized with polymerizable groups to be incorporated into new polymers with unique properties.
Catalysis: Chiral piperidine derivatives have been used as ligands in asymmetric catalysis. The rigid, spirocyclic structure of this compound could be used to design novel chiral ligands for metal-catalyzed reactions, potentially leading to high levels of enantioselectivity in the synthesis of other valuable molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
